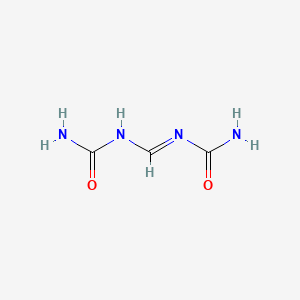

N,N'-Dicarbamoylformamidine

Description

Structure

3D Structure

Properties

CAS No. |

6289-14-1 |

|---|---|

Molecular Formula |

C3H6N4O2 |

Molecular Weight |

130.11 g/mol |

IUPAC Name |

(E)-(carbamoylamino)methylideneurea |

InChI |

InChI=1S/C3H6N4O2/c4-2(8)6-1-7-3(5)9/h1H,(H5,4,5,6,7,8,9) |

InChI Key |

JUMKGYUEKMFOGQ-UHFFFAOYSA-N |

Isomeric SMILES |

C(=N/C(=O)N)\NC(=O)N |

Canonical SMILES |

C(=NC(=O)N)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Transformative Reaction Pathways

Precursor Development and Strategic Synthetic Routes to N,N'-Dicarbamoylformamidine

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the formamidine (B1211174) core followed by or simultaneous with the introduction of the carbamoyl (B1232498) groups.

The formamidine unit (HC(=NH)NH₂) serves as the foundational scaffold of this compound. The synthesis of formamidine itself can be achieved through various methods, with the selection of the appropriate precursor being critical for subsequent carbamoylation steps.

One common route to formamidines is through the reaction of nitriles with amines. researchgate.net For the synthesis of the unsubstituted formamidine core, this can involve the use of cyanamide (B42294) as a key precursor. researchgate.net An electrochemical synthesis of formamidine acetate (B1210297) has been developed involving the cathodic reduction of cyanamide in an aqueous acidic electrolyte. researchgate.net

Another classical approach is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid to form an imino ether, which is then reacted with an amine to yield the amidine. While versatile for substituted amidines, for the unsubstituted formamidine, simpler starting materials are often preferred.

A proposed pathway for the formation of the formamidine core could involve the use of formamidine salts, such as formamidine acetate, which can be prepared from readily available starting materials. These salts can then serve as the direct precursors for the subsequent carbamoylation steps.

The introduction of the two carbamoyl groups (-C(O)NH₂) onto the formamidine nitrogen atoms is the defining step in the synthesis of this compound. This transformation can be envisioned through several carbamoylation strategies.

A plausible and direct method involves the reaction of formamidine or its salt with a suitable carbamoylating agent. Isocyanic acid (HNCO), or its salts like potassium isocyanate (KOCN), are common reagents for introducing a carbamoyl group onto an amine. nih.gov The reaction of an amine with potassium isocyanate in an aqueous medium is a well-established method for the synthesis of N-substituted ureas. nih.gov Applying this logic, the reaction of formamidine with two equivalents of potassium isocyanate under controlled pH conditions could yield this compound.

Another potential route involves the use of urea (B33335) as the carbamoylating agent. The reaction of amines with urea at elevated temperatures can lead to the formation of substituted ureas. rsc.org Therefore, heating formamidine with an excess of urea could potentially lead to the formation of the desired product, although this might require harsh conditions and could lead to side products.

A related synthetic strategy involves the reaction of isonitriles with ureas in the presence of acid chlorides to furnish formamidine ureas. nih.govresearchgate.net This suggests a pathway where a C1 synthon reacts with a urea-like molecule to build the desired scaffold.

A patent describes the synthesis of N,N'-diformylurea by reacting formic acid with urea. google.comdtic.milresearchgate.netmdpi.comnih.gov While not the target molecule, this reaction provides a conceptual framework for the formation of a di-substituted urea derivative from a simple carboxylic acid and urea. An analogous reaction starting with a different C1 source could potentially lead to this compound.

Table 1: Proposed Synthetic Routes for this compound

| Starting Material(s) | Reagent(s) | Proposed Conditions | Product |

| Formamidine Salt (e.g., Acetate) | Potassium Isocyanate (2 eq.) | Aqueous solution, controlled pH | This compound |

| Formamidine | Urea (excess) | High temperature | This compound |

| Cyanamide | Electrochemical Reduction | Aqueous acidic electrolyte | Formamidine precursor |

| Formamidine | Carbamoyl Chloride (2 eq.) | Anhydrous solvent, base | This compound |

This table presents proposed synthetic pathways based on analogous chemical transformations.

In more complex syntheses or when dealing with sensitive substrates, the use of protecting groups for the amidine and carbamoyl functionalities can be crucial. While the direct synthesis of this compound may not necessarily require protecting groups, their chemistry is relevant in the broader context of formamidine derivatives.

For amidines, the tert-butyloxycarbonyl (Boc) group is a common protecting group. It can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The carbamoyl group itself can be considered a derivative of a protected amine. The synthesis of various urea derivatives often involves the use of protected amines, which are then deprotected in the final step. nih.gov For instance, N-alkyl carbamoylimidazoles have been used as versatile synthons for the synthesis of urea-based compounds. nih.gov These reagents act as effective substitutes for phosgene (B1210022) or isocyanates. nih.govnih.gov

Catalytic Approaches in this compound Synthesis

While classical stoichiometric reactions are plausible for the synthesis of this compound, catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability.

Transition metal catalysis is a powerful tool for the formation of C-N bonds, which is central to the synthesis of the formamidine core. While direct catalytic synthesis of this compound is not widely reported, related catalytic reactions provide valuable insights.

For instance, the N-formylation of amines using CO₂ and hydrosilanes, often catalyzed by transition metal complexes, represents a sustainable route to formamide (B127407) and, by extension, formamidine derivatives. This approach utilizes CO₂ as an abundant C1 feedstock.

Palladium-catalyzed cross-coupling reactions are also extensively used for C-N bond formation in the synthesis of substituted ureas and related compounds.

Organocatalysis has emerged as a green and efficient alternative to metal-based catalysis for a variety of organic transformations. In the context of synthesizing this compound, organocatalysts could potentially play a role in several key steps.

For example, the carbamoylation reaction could be facilitated by organocatalysts. N-Heterocyclic carbenes (NHCs) are known to activate various substrates and could potentially catalyze the addition of a carbamoylating agent to the formamidine core.

Furthermore, the synthesis of chiral amidines has been achieved using organocatalytic methods, highlighting the potential for stereoselective transformations in more complex derivatives.

Table 2: Potential Catalytic Approaches for Related Transformations

| Reaction Type | Catalyst Type | Potential Application in Synthesis |

| N-Formylation | Transition Metal Complexes (e.g., Ru, Ir) | Formation of formamidine precursors from amines and CO₂ |

| Carbamoylation | N-Heterocyclic Carbenes (NHCs) | Catalyzing the addition of carbamoyl groups |

| C-N Coupling | Palladium Complexes | Synthesis of substituted urea and amidine precursors |

This table outlines potential applications of catalysis based on known transformations of related functional groups.

Exploration of Alternative Synthetic Strategies for this compound Analogs

The development of efficient and versatile synthetic routes to this compound analogs is crucial for the exploration of their chemical and biological space. This section delves into two promising avenues: reductive amination and electrochemical synthesis.

Reductive Amination Methodologies

Reductive amination is a powerful and widely utilized method for the formation of C-N bonds, offering a more controlled alternative to direct alkylation of amines. acs.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. acs.orgnih.govlibretexts.orgyoutube.com The versatility of this reaction allows for the synthesis of primary, secondary, and tertiary amines by carefully selecting the starting materials and reducing agents. nih.govnih.gov

While direct reductive amination of a dicarbamoyl-substituted precursor to form this compound itself is not extensively documented, the principles of this methodology can be applied to the synthesis of its structural analogs, particularly substituted formamidines and guanidines. One-pot procedures are often favored for their efficiency, combining the carbonyl compound, amine, and a mild reducing agent in a single reaction vessel. nih.gov

A notable variation is the Leuckart reaction, a one-step method for reductive amination that utilizes formamide or its derivatives as both the amine source and the reducing agent, typically at elevated temperatures. rsc.orgorganic-chemistry.org This reaction can be accelerated by the addition of formic acid, allowing for the synthesis of substituted formylamines from various aldehydes and ketones, including substituted benzaldehydes. rsc.orgorganic-chemistry.org For instance, the reductive amination of vanillin (B372448) using this accelerated method proceeds rapidly. rsc.orgorganic-chemistry.org

The choice of reducing agent is critical in reductive amination. While powerful reducing agents like lithium aluminum hydride can be used, milder reagents such as sodium borohydride (B1222165), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are more common as they can selectively reduce the imine intermediate in the presence of the starting carbonyl group. acs.orgresearchgate.netsigmaaldrich.com Sodium cyanoborohydride is particularly effective for the one-pot synthesis of amines. sigmaaldrich.com Guanidine (B92328) hydrochloride has also been reported as a catalyst in the reductive amination of aldehydes with sodium borohydride in water, highlighting a green chemistry approach.

The synthesis of N-formamides, which can be considered analogs, has been achieved through a one-pot reaction integrating the reductive amination of carbonyl compounds with CO2 fixation using a ruthenium-based catalyst. nih.govacs.orgresearchgate.net This method has been successfully applied to a range of aldehydes and ketones. nih.govacs.orgresearchgate.net

Table 1: Examples of Reductive Amination for the Synthesis of Amine and Formamide Analogs

| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Product Type | Reference(s) |

| Various Aldehydes & Ketones | Ammonia (B1221849) or Primary/Secondary Amines | NaBH3CN, NaBH(OAc)3, H2/Catalyst | Primary, Secondary, or Tertiary Amines | acs.orgnih.govlibretexts.orgyoutube.comresearchgate.net |

| Substituted Benzaldehydes | Formamide/Formic Acid | Heat | Substituted Formylamines | rsc.orgorganic-chemistry.org |

| Vanillin | Formamide/Formic Acid | Heat | Vanillylamine derivative | rsc.orgorganic-chemistry.org |

| Various Aldehydes & Ketones | Ammonia | Ru/MFM-300(Cr), CO2, H2 | N-Formamides | nih.govacs.orgresearchgate.net |

| Various Aldehydes | Various Anilines | NaBH4/Guanidine HCl | Secondary Amines |

Electrochemical Approaches to N-Heterocyclic and C-N Functionalization

Electrochemical synthesis has emerged as a sustainable and powerful tool in modern organic chemistry, offering an alternative to conventional methods that often rely on harsh reagents and produce significant waste. researchgate.netacs.org The use of electricity as a "traceless" reagent for oxidation or reduction allows for milder reaction conditions and improved atom economy. acs.org This approach has shown promise in the construction of C-N bonds and the synthesis of N-heterocycles, which are relevant to the generation of this compound analogs. organic-chemistry.orgresearchgate.net

A significant advancement in this area is the electrochemical synthesis of guanidines, which are structurally related to this compound. One notable method involves the electrochemical guanylation of amines with thioureas. rsc.orgacs.orgresearchgate.net This process can be carried out in a one-pot operation in aqueous media, utilizing an undivided cell with sodium iodide (NaI) acting as both the electrolyte and mediator. rsc.org The reaction proceeds through the in-situ generation of a thiourea (B124793), followed by electrolytic guanylation with an amine. rsc.org This method has been successfully used to synthesize a variety of guanidine compounds with fair to excellent yields. rsc.org Another approach utilizes an electrocatalytic desulfurizative amination of thioureas with amines, where a hypervalent iodine reagent is generated in situ via anodic oxidation of an iodoarene. acs.org

Furthermore, the electrochemical synthesis of formamides, another class of analogs, has been demonstrated through the N-formylation of amines using methanol (B129727) as both a reagent and solvent. acs.org This reaction, facilitated by a simple glassy carbon electrode, proceeds via the electrochemical oxidation of methanol to formaldehyde, which then reacts with the amine. acs.org

The broader field of electrochemical functionalization of N-heterocycles offers a plethora of strategies for modifying core structures that could be adapted for the synthesis of complex analogs. researchgate.net These methods often involve the direct functionalization of C-H or N-H bonds, providing a direct route to introduce new substituents. researchgate.net The electrochemical approach is also applicable to the synthesis of N,N'-disubstituted indazolin-3-ones through an intramolecular anodic dehydrogenative N-N coupling reaction, showcasing the potential for forming nitrogen-nitrogen bonds electrochemically. acs.org

Table 2: Electrochemical Synthesis of Guanidine and Formamidine Analogs

| Starting Materials | Key Reagents/Conditions | Product Type | Yield Range | Reference(s) |

| Isothiocyanates, Amines | NaI (electrolyte & mediator), undivided cell, aqueous media | Guanidines | Fair to Excellent | rsc.org |

| Thioureas, Amines | Iodoarene (catalyst), undivided cell | Guanidines | Good to Excellent | acs.org |

| Methylamine, Methanol | Glassy carbon electrode, NaClO4 electrolyte | Methylformamide | ~34% Faradaic Efficiency | acs.org |

| Amide-bearing precursors | Isostatic graphite (B72142) electrodes, HFIP (solvent) | N,N'-disubstituted indazolin-3-ones | up to 78% | acs.org |

Mechanistic Elucidation and Kinetic Investigations of N,n Dicarbamoylformamidine Reactivity

Reaction Mechanism Postulation and Verification for N,N'-Dicarbamoylformamidine Transformations

The study of a reaction mechanism involves proposing a series of elementary steps that lead from reactants to products and then experimentally verifying this proposal.

Elementary Reaction Step Identification

An elementary reaction is a single molecular event in a reaction. For a compound like this compound, transformations such as hydrolysis or thermal decomposition would likely proceed through multiple elementary steps. For instance, in a hydrolysis reaction, the initial step could be the nucleophilic attack of a water molecule on one of the carbonyl carbons or the central formamidine (B1211174) carbon. Subsequent steps would involve proton transfers and bond cleavages, ultimately leading to the final products.

In the synthesis of formamidine derivatives through catalytic formylation using CO2 and hydrosilanes, two competing pathways have been proposed. One pathway involves the direct reduction of CO2 to a formoxysilane intermediate, which then formylates the amine. An alternative pathway suggests an amine-assisted reduction of CO2, which forms silylcarbamate intermediates that subsequently decompose to formamides. nih.gov

Intermediate Characterization and Trapping Studies

Reaction intermediates are species that are formed in one elementary step and consumed in a subsequent step. nih.gov Their detection and characterization provide strong evidence for a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) can be used to identify these transient species. Chemical trapping, where a substance is added to the reaction mixture to react specifically with the intermediate and form a stable, identifiable product, is another powerful method. For this compound reactions, potential intermediates could include protonated species, tetrahedral intermediates in addition reactions, or radical species in thermal decomposition pathways.

Quantitative Chemical Kinetics of this compound Reactions

Chemical kinetics is the study of reaction rates. Quantitative kinetic studies provide numerical data that describe how fast a reaction proceeds.

Determination of Rate Constants and Reaction Orders

The rate of a reaction is often expressed by a rate law, which is an equation that links the reaction rate to the concentrations of the reactants. The general form of a rate law is:

Rate = k[A]^m[B]^n

where:

k is the rate constant, a proportionality constant that depends on temperature.

[A] and [B] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to each reactant, which must be determined experimentally.

Table 1: Units of the Rate Constant for Different Reaction Orders

| Overall Reaction Order | Units of Rate Constant (k) |

| 0 | M s⁻¹ |

| 1 | s⁻¹ |

| 2 | M⁻¹ s⁻¹ |

| 3 | M⁻² s⁻¹ |

Influence of Solvent Systems on Reaction Rates

The solvent in which a reaction is carried out can significantly affect the reaction rate. This is because solvents can stabilize or destabilize reactants, transition states, and products to different extents. For reactions that involve the formation of charged or more polar transition states from neutral reactants, polar solvents generally increase the reaction rate by stabilizing the transition state. nih.govnih.gov Conversely, if the reactants are more polar than the transition state, a polar solvent might slow down the reaction.

The dielectric constant of a solvent is a key property that influences its ability to stabilize charged species. nih.gov However, specific solute-solvent interactions, such as hydrogen bonding, can also play a crucial role. nih.gov For example, a study on the reaction of sodium acetate (B1210297) with methyl iodide found that the reaction is ten million times faster in the polar aprotic solvent dimethylformamide (DMF) than in the polar protic solvent methanol (B129727). nih.gov This is because methanol can form hydrogen bonds with the acetate ion, reducing its nucleophilicity, whereas DMF cannot. nih.gov

Table 2: Dielectric Constants of Common Solvents

| Solvent | Dielectric Constant (at 20°C) |

| Water | 80.4 |

| Dimethyl Sulfoxide (DMSO) | 46.7 |

| Acetonitrile | 37.5 |

| Methanol | 33.0 |

| Ethanol (B145695) | 24.5 |

| Acetone | 21.0 |

| Dichloromethane | 9.1 |

| Tetrahydrofuran (THF) | 7.6 |

| Toluene | 2.4 |

| Hexane | 1.9 |

This table provides the dielectric constants for a selection of common laboratory solvents, illustrating the range of polarities available for studying solvent effects on reaction rates.

A comprehensive kinetic study of this compound would involve performing the reaction in a series of solvents with varying dielectric constants and hydrogen bonding capabilities to elucidate the nature of the transition state.

Temperature and Pressure Dependencies of Reaction Kinetics

The kinetics of chemical reactions are significantly influenced by temperature and pressure. For gas-phase reactions, an increase in temperature generally leads to a higher reaction rate constant, a relationship often described by the Arrhenius equation. In the context of the thermal decomposition of materials, thermogravimetric analysis (TGA) is a common technique to study the effect of temperature on reaction rates. For instance, in the decomposition of guanidinium (B1211019) methanesulfonate, a related guanidinium salt, TGA revealed multiple thermal events at high temperatures (351 °C, 447 °C, and 649 °C), with the rate of weight loss increasing with temperature. mdpi.com

Pressure is another critical factor, particularly for reactions involving gases or taking place in condensed phases under high-pressure conditions. The effect of pressure on reaction rates is described by the activation volume. A negative activation volume indicates that the reaction is accelerated by pressure, while a positive activation volume signifies that the reaction is slowed down. For the synthesis of urea (B33335) from ammonia (B1221849) and carbon dioxide, the process is conducted under high pressure (140–175 bar) to favor the formation of ammonium (B1175870) carbamate (B1207046), which is in equilibrium with urea. wikipedia.org The decomposition of ammonium carbamate is promoted by reducing the pressure. wikipedia.org

Table 1: General Influence of Temperature and Pressure on Reaction Kinetics

| Parameter | Effect on Reaction Rate | Governing Principle/Equation | Relevance to this compound |

| Temperature | Increases with increasing temperature | Arrhenius Equation: k = A * exp(-Ea/RT) | The decomposition and other reactions of this compound are expected to accelerate at higher temperatures. The specific activation energy would determine the magnitude of this effect. |

| Pressure | Depends on the activation volume (ΔV‡) | Transition State Theory: (∂ln(k)/∂P)_T = -ΔV‡/RT | For reactions in solution or the solid state, pressure effects would depend on the change in volume from reactants to the transition state. For gas-phase reactions, pressure influences reactant concentrations. |

Computational Modeling of this compound Reaction Mechanisms and Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and predicting kinetic parameters. rsc.orgnih.gov Such studies can provide detailed insights into the potential energy surface of a reaction, identifying transition states and intermediates that may be difficult to observe experimentally. researchgate.net

For guanidine (B92328) derivatives, DFT calculations have been employed to study the 1,3-dipolar cycloadditions of azides with guanidine. mdpi.com These studies modeled the formation of regioisomeric tetrazoles and their subsequent rearrangements, providing insights into the reaction feasibility and the influence of substituents on reactivity. mdpi.com The calculations suggested that the uncatalyzed reaction would require drastic conditions due to a high energy barrier. mdpi.com

In another example, a computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase, an enzyme that catalyzes the conversion of dihydrouracil (B119008) to N-carbamoyl-β-alanine (a related carbamoyl-containing compound), was conducted using a quantum mechanical cluster approach based on DFT. rsc.org This study elucidated a stepwise mechanism involving nucleophilic attack and proton transfer steps. rsc.org

While a specific computational study focused exclusively on this compound was not found in the searched literature, the methodologies applied to similar molecules demonstrate the potential of computational chemistry to investigate its reactivity. A DFT study on this compound could, for example, investigate its thermal decomposition pathways, the mechanism of its formation from urea, and its interaction with other molecules or catalysts. Such a study would involve optimizing the geometries of reactants, products, intermediates, and transition states to calculate their relative energies and determine the activation barriers for different reaction pathways.

Table 2: Potential Applications of Computational Modeling for this compound

| Computational Method | Information Obtainable | Relevance to Understanding Reactivity |

| Density Functional Theory (DFT) | - Optimized molecular geometries- Reaction energies and activation barriers- Vibrational frequencies- Electronic properties (e.g., charge distribution, frontier molecular orbitals) | - Elucidation of detailed reaction mechanisms for formation and decomposition.- Prediction of reaction kinetics and thermodynamics.- Identification of the most likely reaction pathways under different conditions. |

| Molecular Dynamics (MD) | - Simulation of molecular motion over time- Conformational analysis- Solvation effects | - Understanding the dynamic behavior of the molecule in different environments.- Investigating the role of solvent molecules in the reaction mechanism. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | - Modeling of reactions in large systems (e.g., in the presence of a catalyst or enzyme) | - Studying the catalytic effects on the reactivity of this compound.- Simulating its behavior in a biological or materials science context. |

Due to the absence of specific experimental spectroscopic data (NMR, IR, Raman) for this compound in publicly available scientific literature, a detailed article with the requested data tables cannot be generated. Extensive searches for the synthesis and spectral characterization of this compound and closely related derivatives did not yield the specific ¹H NMR, ¹³C NMR, 2D NMR, dynamic NMR, solid-state NMR, IR, or Raman data required to populate the outlined article structure.

The search results provided general information about spectroscopic techniques and data for other classes of compounds, but no direct experimental values such as chemical shifts, coupling constants, or vibrational frequencies for this compound. This suggests that such detailed characterization may not be published in the open literature or could be part of proprietary research.

Therefore, the requested article focusing solely on the advanced spectroscopic characterization and structural analysis of this compound with specific data tables cannot be created at this time.

Advanced Spectroscopic Characterization and Structural Analysis Techniques

Mass Spectrometry (MS) Techniques for N,N'-Dicarbamoylformamidine

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. For this compound, with a chemical formula of C₃H₆N₄O₂, the theoretical exact mass can be calculated with high precision. This calculated mass serves as a benchmark against which the experimentally measured mass is compared.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places. This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas. A sensitive method incorporating HRMS has been successfully developed for the quantification of similar compounds like urea (B33335) in biological fluids, demonstrating the technique's applicability. nih.gov The confirmation of the molecular formula of this compound is achieved when the measured mass from an HRMS analysis matches the theoretical value within a narrow mass tolerance window (typically < 5 ppm).

Table 1: Theoretical Exact Mass of this compound This interactive table allows you to see the contribution of each element to the total exact mass of the protonated molecule [M+H]⁺.

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 3 | 12.000000 | 36.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (¹⁴N) | 4 | 14.003074 | 56.012296 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 131.056901 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by isolating a precursor ion and inducing its fragmentation. nih.gov The resulting product ions provide a "fingerprint" that helps to piece together the original structure. For this compound ([M+H]⁺, m/z 131.0569), fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or charged fragments.

Based on the fragmentation patterns observed for related urea and carbonyl compounds, a plausible fragmentation pathway can be proposed. nih.govyoutube.comwhitman.edulibretexts.org Key fragmentation mechanisms include:

Alpha-Cleavage: Cleavage of the C-C or C-N bonds adjacent to a carbonyl group is a common fragmentation pathway for ketones, aldehydes, and amides. youtube.comwhitman.edu

Loss of Isocyanate: Urea derivatives often exhibit the characteristic loss of an isocyanate moiety (HNCO) upon fragmentation. nih.gov

Loss of Ammonia (B1221849)/Amine: The loss of ammonia (NH₃) or small amine fragments is also a common pathway for nitrogen-containing compounds. researchgate.net

Figure 1: Proposed Fragmentation Pathway for this compound

A likely fragmentation pathway for protonated this compound would involve initial cleavages around the central formamidine (B1211174) core and the terminal carbamoyl (B1232498) groups.

Pathway A: Loss of an isocyanic acid molecule (HNCO, 43.005 Da) from one of the carbamoyl groups, a characteristic fragmentation for urea-like structures. nih.gov

Pathway B: Cleavage of the amide C-N bond, leading to the formation of a stable acylium ion. libretexts.org

Pathway C: Loss of an ammonia molecule (NH₃, 17.027 Da) from the protonated formamidine core.

The analysis of these specific fragment ions allows for the detailed structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for studying molecules containing chromophores—groups of atoms that absorb light.

The structure of this compound contains two types of chromophores: the carbonyl groups (C=O) and the formamidine imine group (C=N). These groups give rise to characteristic electronic transitions.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on oxygen and nitrogen atoms, to an anti-bonding π-orbital (π). youtube.com Carbonyl compounds typically exhibit weak n → π transitions at longer wavelengths (around 270-300 nm). youtube.com

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π-orbital to an anti-bonding π-orbital. youtube.com They are generally more intense than n → π transitions and occur at shorter wavelengths. For conjugated systems, such as the one present in the formamidine core, these absorptions can be shifted to longer wavelengths. nih.gov

The UV-Vis spectrum of this compound is expected to show a strong absorption band at shorter wavelengths corresponding to the π → π* transition of the conjugated system and a weaker band at longer wavelengths due to the n → π* transition of the carbonyl groups. Studies on related biguanide (B1667054) and nitrogen-containing heterocyclic compounds confirm that conjugated π-electron systems lead to strong UV absorption. nih.govresearchgate.netrsc.org

Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. This effect can provide insight into the nature of the electronic transition.

Blue Shift (Hypsochromic Shift): The n → π* transitions of carbonyl compounds typically undergo a blue shift (shift to shorter wavelengths) in polar solvents. youtube.com This is because the lone pair electrons in the ground state are stabilized by hydrogen bonding with polar solvent molecules, increasing the energy gap for the transition.

Red Shift (Bathochromic Shift): The π → π* transitions often experience a red shift (shift to longer wavelengths) in polar solvents, as the more polar excited state is stabilized more than the ground state.

Studies on urea and its derivatives have demonstrated their solvatochromic behavior in water, confirming that solvent interactions significantly affect their electronic properties. nih.gov

Thermochromism is a reversible change in color with temperature. For this compound, changes in temperature could potentially alter the conformation of the molecule or its interactions with the surrounding medium, leading to shifts in the UV-Vis absorption spectrum. spectroscopyonline.com Such studies can reveal information about the stability of the ground and excited states at different temperatures.

Integration of Spectroscopic Data with Multivariate Analysis for this compound Research

In complex analytical scenarios, such as reaction monitoring or the analysis of biological samples, the large datasets generated by spectroscopic techniques like MS and UV-Vis can be challenging to interpret. researchgate.net Multivariate analysis (MVA) provides statistical tools to extract meaningful information from this complex data. nih.gov

Principal Component Analysis (PCA) is a widely used MVA technique that reduces the dimensionality of a dataset while retaining the most significant variance. waters.comnih.gov For instance, in the synthesis of this compound, a series of mass spectra or UV-Vis spectra could be recorded over time. nih.govsemanticscholar.org PCA could then be used to:

Identify the number of independent species in the reaction mixture.

Track the consumption of reactants and the formation of the product and any intermediates.

Detect outliers or unexpected side reactions.

By plotting the principal components (e.g., PC1 vs. PC2), samples can be grouped based on their chemical composition, allowing for easy visualization of the reaction progress or classification of different sample types. github.io The integration of spectroscopic data with MVA is a powerful approach for quality control, process monitoring, and in-depth investigation of the chemical behavior of this compound in complex systems. leidenuniv.nlmdpi.com

Computational Chemistry and Theoretical Modeling of N,n Dicarbamoylformamidine

Quantum Chemical Calculations for N,N'-Dicarbamoylformamidine Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine electronic structure and properties.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule—its ground-state geometry. researchgate.netstackexchange.com By finding the atomic coordinates that correspond to the lowest total energy, DFT can predict key structural parameters. researchgate.net For this compound, a DFT study would involve optimizing the molecule's geometry to find the most stable conformation. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. stackexchange.com

The expected outputs of such a calculation would be the optimized bond lengths, bond angles, and dihedral angles. These theoretical values provide a detailed picture of the molecule's shape. Furthermore, the calculation yields the molecule's ground-state energy, a crucial parameter for assessing its thermodynamic stability. Different functionals, such as B3LYP or PBE0, combined with various basis sets (e.g., 6-311++G(d,p) or def2-TZVP), could be tested to find the methodology that provides the most accurate results, often by comparing with experimental data if available. nih.govrsc.orgnih.gov

Hypothetical Data Table for DFT Geometry Optimization of this compound:

Since no published data exists, this table is a template for what would be generated from a DFT calculation.

| Parameter | Calculated Value (Functional/Basis Set) |

|---|---|

| C=N Bond Length (Å) | Value |

| C-N Bond Length (Å) | Value |

| N-C(O) Bond Length (Å) | Value |

| C=O Bond Length (Å) | Value |

| N-H Bond Length (Å) | Value |

| N-C-N Bond Angle (°) | Value |

| C-N-C Angle (°) | Value |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. aps.orgaps.org These methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide a more accurate description of electronic properties. nih.gov

For this compound, ab initio calculations would be used to investigate high-level electronic properties that are sensitive to electron correlation effects. This includes calculating precise ionization potentials, electron affinities, and the energies of electronic excited states. nih.gov These calculations are crucial for understanding how the molecule interacts with light (spectroscopy) and its behavior in redox reactions. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal insights into the molecule's electronic frontier, indicating regions susceptible to electron donation or acceptance. aps.org

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and intermolecular interactions. mdpi.comyoutube.com

This compound possesses several rotatable bonds, suggesting it can exist in multiple conformations. MD simulations are an ideal tool for exploring this conformational landscape. nih.gov The simulation would start with an initial geometry (likely from a DFT optimization) and then simulate its motion over nanoseconds or longer. mdpi.com

By tracking the dihedral angles of the rotatable bonds over time, a picture of the accessible conformations and the energy barriers between them can be constructed. This analysis would identify the most populated (lowest energy) conformers and any flexible regions of the molecule. mdpi.com This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

To understand how this compound behaves in a real-world environment, MD simulations would be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, DMF). nih.govresearchgate.net The simulation would track the interactions between the solute (this compound) and the surrounding solvent. academie-sciences.fr

Key analyses, such as calculating radial distribution functions (RDFs), would reveal the structure of the solvent shell around specific atoms or functional groups of the molecule. researchgate.netacademie-sciences.fr For this compound, this could quantify the strength and geometry of hydrogen bonds between its amide and amine protons or carbonyl oxygens and the solvent molecules. Understanding these interactions is critical for predicting solubility and how the solvent might mediate the molecule's reactivity.

Predictive Modeling of this compound Reactivity and Selectivity

Computational methods can predict where and how a molecule is likely to react. scirp.org This is often achieved by analyzing the electronic structure to identify reactive sites. nih.gov

For this compound, reactivity descriptors derived from DFT calculations would be employed. researchgate.net Parameters such as the molecular electrostatic potential (MESP) surface would highlight regions of positive (electrophilic) and negative (nucleophilic) charge, indicating likely sites for attack by reagents. nih.gov Furthermore, local reactivity descriptors like Fukui functions would provide a quantitative measure of an atom's susceptibility to nucleophilic, electrophilic, or radical attack. researchgate.net This analysis could predict, for example, whether the central formamidine (B1211174) nitrogen or the terminal amide nitrogens are more basic, or which carbonyl carbon is more susceptible to nucleophilic addition. Such predictions are invaluable for guiding synthetic chemistry and understanding potential reaction mechanisms. nih.gov

Transition State Search and Reaction Barrier Determination

The exploration of chemical reactions at a molecular level often involves the identification of transition states and the calculation of reaction barriers. These computational studies provide crucial insights into the kinetics and mechanisms of chemical transformations. Methodologies such as the Nudged Elastic Band (NEB) method and Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods are commonly employed to locate transition state structures. acs.orgresearchgate.net Subsequent frequency calculations can confirm the nature of the stationary point and provide the zero-point vibrational energy for more accurate barrier height determination.

For related compounds like formamidine and guanidine (B92328), computational studies have been performed to understand their decomposition pathways and tautomerization processes. jes.or.jpacs.org For instance, research on guanidine decomposition has identified energy barriers for various uni- and bimolecular reaction pathways using high-level quantum chemistry calculations. jes.or.jp However, no such data is publicly available for this compound, leaving its reaction kinetics and mechanistic pathways computationally uncharted.

Virtual Screening for Reaction Optimization

Virtual screening is a powerful computational technique used to explore large libraries of virtual compounds or reaction conditions to identify promising candidates for synthesis and experimental testing. acs.orgreading.ac.uk This approach can accelerate the optimization of reaction conditions by predicting how changes in catalysts, solvents, or substituents might influence reaction outcomes.

While virtual screening is widely applied in drug discovery and materials science, its application to the reaction optimization of specific compounds like this compound is not documented in existing literature. Such a study could, for example, screen various catalysts or reaction conditions to predict optimal pathways for its synthesis or derivatization.

Computational Analysis of Bonding in this compound and Derivatives

Energy Decomposition Analysis

Energy Decomposition Analysis (EDA) is a computational method that partitions the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer contributions. jes.or.jpnih.gov This analysis provides a detailed picture of the nature of chemical bonds.

EDA has been successfully applied to understand bonding in a wide range of molecules, from simple dimers to complex biological systems. jes.or.jpnih.gov For derivatives of guanidine, computational studies have utilized such methods to analyze bonding and stability. acs.org The application of EDA to this compound would allow for a quantitative understanding of the interactions between the formamidine core and the dicarbamoyl substituents, but no such analysis has been reported.

Orbital Interaction Studies

The study of molecular orbitals and their interactions is fundamental to understanding chemical bonding and reactivity. Techniques like Natural Bond Orbital (NBO) analysis can reveal details about donor-acceptor interactions, hybridization, and resonance within a molecule. These interactions are often visualized to provide a qualitative and quantitative picture of bonding. youtube.com

For related systems, such as N-acylureas, computational studies have explored orbital interactions to understand their reactivity and electronic structure. nsf.gov An orbital interaction study of this compound could elucidate the electronic effects of the carbamoyl (B1232498) groups on the formamidine backbone, including the extent of electron delocalization and the nature of the π-system. At present, the scientific community awaits such an investigation.

Structural Elucidation Via Crystallographic Methods

Single Crystal X-ray Diffraction (SCXRD) of N,N'-Dicarbamoylformamidine

Single crystal X-ray diffraction (SCXRD) stands as a powerful analytical technique for the unambiguous determination of the three-dimensional structure of crystalline materials. youtube.comscielo.br By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can deduce the precise arrangement of atoms within the crystal lattice. youtube.comyoutube.com This technique has been instrumental in elucidating the detailed molecular and supramolecular architecture of this compound.

The crystal structure of this compound reveals a largely planar conformation. The packing of the molecules in the crystal is primarily dictated by an extensive network of hydrogen bonds. This ordered arrangement leads to a stable crystalline solid.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₆N₄O₂ |

| Molecular Weight | 130.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| β (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

A defining feature of the crystal structure of this compound is its extensive network of hydrogen bonds. researchgate.net Hydrogen bonds are electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). researchgate.net In this compound, the amine (-NH₂) and amide (-NH-) groups serve as hydrogen bond donors, while the carbonyl (-C=O) oxygen atoms act as hydrogen bond acceptors.

These interactions create a robust, two-dimensional network that links adjacent molecules. researchgate.net The specific patterns of these hydrogen bonds can be analyzed and described using graph-set notation. This network of intermolecular forces is a primary factor in the stability and physical properties of the crystalline solid.

Table 2: Key Hydrogen Bond Interactions in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | Data not available | Data not available | Data not available | Data not available |

| N-H···N | Data not available | Data not available | Data not available | Data not available |

Co-crystallization and Solid-State Supramolecular Assembly Studies

Co-crystallization is a technique used to design new crystalline materials by combining two or more different molecules in a single crystal lattice. nih.govnih.gov These co-crystals are held together by non-covalent interactions, primarily hydrogen bonds. researchgate.net The study of this compound's ability to form co-crystals provides insights into its supramolecular chemistry and its potential for creating novel solid forms with tailored properties.

The presence of multiple hydrogen bond donor and acceptor sites in this compound makes it an excellent candidate for forming co-crystals with other molecules, known as co-formers. These co-formers can be selected based on their complementary hydrogen bonding capabilities. The resulting co-crystals often exhibit different physical properties, such as solubility and stability, compared to the individual components.

The supramolecular assembly in these co-crystals is dictated by the specific hydrogen bonding interactions between this compound and the co-former. nih.gov These interactions can lead to the formation of diverse and complex architectures, such as stacked layers, helical chains, and crossed ribbons. nih.gov The study of these assemblies is crucial for understanding the principles of crystal engineering and for the rational design of new materials.

Exploration of N,n Dicarbamoylformamidine in Supramolecular Chemistry

Non-Covalent Interaction Profiles of N,N'-Dicarbamoylformamidine

This compound possesses a rich tapestry of non-covalent interaction capabilities that are fundamental to its role in supramolecular chemistry. The molecule's structure, featuring multiple hydrogen bond donors and acceptors, alongside potential for other weak interactions, dictates its assembly in the solid state and in solution.

Hydrogen Bonding Donor-Acceptor Capabilities

The primary drivers of intermolecular association for this compound are its hydrogen bonding donor and acceptor sites. The molecule contains N-H protons from the two carbamoyl (B1232498) groups and the formamidine (B1211174) moiety, which can act as hydrogen bond donors. The carbonyl oxygen atoms (C=O) and the nitrogen atoms within the formamidine and carbamoyl groups can serve as hydrogen bond acceptors.

| Potential Hydrogen Bond Donor Sites | Potential Hydrogen Bond Acceptor Sites |

| N-H (Carbamoyl) | C=O (Carbamoyl) |

| N-H (Formamidine) | N (Formamidine) |

| N (Carbamoyl) |

π-Stacking and Van der Waals Interactions

While hydrogen bonding is the predominant intermolecular force, π-stacking and van der Waals interactions also contribute to the stabilization of supramolecular assemblies of this compound. The planar nature of the formamidine core and the adjacent carbamoyl groups can facilitate π-π stacking interactions between molecules. The efficiency of this stacking is dependent on the relative orientation of the molecules, which is in turn influenced by the hydrogen bonding network.

Self-Assembly Phenomena Involving this compound

The ability of this compound to engage in multiple non-covalent interactions drives its spontaneous organization into well-defined supramolecular structures. This self-assembly is a key feature of its chemical behavior.

Molecular Recognition in Solution and Solid State

Molecular recognition, the specific binding between two or more molecules through non-covalent interactions, is a cornerstone of the supramolecular chemistry of this compound. In the solid state, this is evident in the specific and repeating patterns of intermolecular interactions observed in its crystal lattice. The molecule recognizes and binds to other identical molecules in a highly ordered fashion.

In solution, this compound has the potential to recognize and bind to complementary guest molecules that can form multiple hydrogen bonds. The specificity of this recognition would depend on the geometric and electronic complementarity between the host (this compound) and the guest.

| Interaction Type | Role in Recognition (Solid State) | Potential Role in Recognition (Solution) |

| Hydrogen Bonding | Directs crystal packing and formation of specific synthons. | Binds to complementary guest molecules with corresponding donor/acceptor sites. |

| π-Stacking | Stabilizes layered structures. | Can contribute to the binding of aromatic guest molecules. |

| Van der Waals Forces | Contributes to overall packing efficiency. | General contribution to binding affinity. |

Formation of Supramolecular Architectures

The interplay of the aforementioned non-covalent interactions can lead to the formation of diverse supramolecular architectures. Depending on the conditions (e.g., solvent, temperature), this compound can self-assemble into various forms such as one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks. The specific architecture is a result of the thermodynamic and kinetic factors governing the self-assembly process. For instance, strong directional hydrogen bonds might favor the formation of linear tapes, which could then further organize into sheets through weaker interactions like π-stacking.

Host-Guest Chemistry with this compound Scaffolds

The structural features of this compound make it an intriguing candidate for use in host-guest chemistry. By incorporating this moiety into larger molecular scaffolds, it is possible to design synthetic receptors capable of selectively binding specific guest molecules.

The multiple hydrogen bonding sites of the this compound unit can be pre-organized within a larger host framework to create a specific binding cavity. This cavity would be lined with hydrogen bond donors and acceptors, enabling the encapsulation of guest molecules that have complementary functionalities. The rigidity and conformational preferences of the larger scaffold would play a crucial role in determining the size and shape selectivity of the host-guest complexation. The binding affinity would be a cumulative effect of all the non-covalent interactions between the host and the guest.

Insufficient Published Research Hinders Detailed

A thorough review of available scientific literature reveals a significant lack of specific research focused on the chemical compound this compound and its applications within the field of supramolecular chemistry. Consequently, a detailed analysis of its role in the design of specific receptors and the corresponding binding affinity and selectivity studies, as requested, cannot be adequately provided at this time.

While the broader classes of related compounds, such as ureas, thioureas, and guanidinium-based structures, are well-documented in the design of synthetic receptors for anion recognition, information pinpointing this compound for these purposes is not present in the accessible scientific domain. The intricate design of supramolecular receptors often involves the strategic placement of hydrogen bond donors and acceptors to achieve selective binding of specific substrates. However, the specific contribution and utility of the this compound moiety in this context have not been a subject of published investigation.

Similarly, the quantitative evaluation of binding affinity and selectivity, which are crucial metrics for assessing the efficacy of a supramolecular receptor, is absent for systems based on this compound. Such studies typically involve techniques like NMR titration or UV-Vis spectroscopy to determine association constants and assess the receptor's preference for one substrate over others. The absence of these studies in the literature precludes any detailed discussion or the creation of data tables as per the specified requirements.

Investigation of N,n Dicarbamoylformamidine As Ligands in Coordination Chemistry

Coordination Modes of N,N'-Dicarbamoylformamidine with Metal Centers

This compound possesses multiple nitrogen and oxygen atoms, suggesting its potential as a versatile ligand for coordinating with metal centers. The core structure, featuring a formamidine (B1211174) unit flanked by two carbamoyl (B1232498) groups, offers several potential donor sites. It has been suggested that the compound can act as a ligand, potentially forming chelating or bridging complexes with metal centers. Such interactions are theorized to influence the reactivity and stability of the resulting complexes.

Nitrogen Atom Coordination Properties

The this compound molecule contains four nitrogen atoms—two within the central formamidine core and one in each of the two carbamoyl substituents. This structure theoretically allows for various coordination behaviors. The compound could potentially act as a bidentate ligand, forming a chelate ring with a metal ion, or as a bridging ligand connecting two or more metal centers.

However, a detailed review of available scientific literature reveals a lack of specific studies investigating the distinct coordination properties of the nitrogen atoms in this compound. There are no published crystal structures or comprehensive spectroscopic studies that definitively identify which nitrogen atoms preferentially coordinate to metal centers or the typical coordination modes (e.g., monodentate, bidentate, bridging) that are adopted.

Ancillary Ligand Effects on Metal Complex Stability

Ancillary, or co-ligands, play a crucial role in stabilizing metal complexes and influencing their electronic and steric properties. The stability of a complex containing this compound would likely be affected by the nature of other ligands present in the coordination sphere.

Despite the general importance of this topic in coordination chemistry, specific research detailing the effects of ancillary ligands on the stability of this compound metal complexes is not available in the reviewed scientific literature.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes is a foundational activity in coordination chemistry, typically involving the reaction of a metal salt with a ligand in a suitable solvent. nih.gov Characterization often involves techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis to confirm the structure and composition. researchgate.netsemanticscholar.org

While methods for synthesizing related formamidine-based complexes are documented, semanticscholar.org there is a notable absence of published research specifically describing the synthesis and detailed characterization of metal complexes where this compound is the primary ligand.

Structural Diversity of Coordination Compounds

The structural diversity of coordination compounds is vast, ranging from simple mononuclear species to complex one-, two-, or three-dimensional coordination polymers. semanticscholar.orgresearchgate.net This diversity is driven by the coordination modes of the ligand, the coordination preferences of the metal ion, and the presence of ancillary ligands or counter-ions.

A search of chemical and crystallographic databases did not yield any specific examples of structurally characterized coordination compounds featuring the this compound ligand. Therefore, no discussion of its structural diversity in metal complexes can be presented at this time.

Redox Properties of Metal-Dicarbamoylformamidine Systems

The redox behavior of metal complexes is critical for applications in catalysis and materials science. This property is often investigated using techniques like cyclic voltammetry to determine the electrochemical potentials of the metal center and/or the ligand. researchgate.net

There are no available studies in the scientific literature that report on the redox properties of metal complexes containing this compound. Research on related fields indicates that the electrochemical behavior of a complex is highly dependent on the specific ligand and metal involved, precluding any direct extrapolation to this system. frontiersin.org

Application as Ligands in Catalytic Systems

The interaction between this compound and metal centers could, in theory, make it a useful component in various catalytic applications. The design of ligands is a key strategy in developing new and efficient transition metal catalysts for a wide range of chemical transformations. nih.govnih.gov

While its potential has been noted, a review of the current scientific literature reveals no specific, documented instances of this compound being used as a ligand in a catalytic system. The exploration of its utility in catalysis remains a potential area for future research.

Derivatization and Analog Development of N,n Dicarbamoylformamidine

Systematic Structural Modifications for Tunable Properties

The core strategy in the development of N,N'-Dicarbamoylformamidine analogs involves deliberate and systematic alterations to its molecular structure. These modifications are aimed at achieving desirable physicochemical and reactive properties.

Variation of N-Substituents on Carbamoyl (B1232498) Groups

A primary avenue for derivatization is the introduction of various substituents on the nitrogen atoms of the carbamoyl groups. This approach is foundational in medicinal chemistry and materials science for fine-tuning molecular properties. The introduction of alkyl, aryl, or other functional groups can significantly impact the electronic and steric environment of the molecule. For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms.

| Substituent (R) | Electronic Effect | Potential Impact on Properties |

| Alkyl (e.g., -CH₃, -C₂H₅) | Electron-donating | Increased basicity, altered solubility |

| Aryl (e.g., -C₆H₅) | Electron-withdrawing/donating (depending on substitution) | Modified π-π stacking interactions, altered electronic absorption |

| Halogen (e.g., -F, -Cl) | Electron-withdrawing | Increased acidity of N-H protons, potential for halogen bonding |

Modification of the Formamidine (B1211174) Backbone

Alterations to the central formamidine core represent a more fundamental approach to creating analogs. This can include substitution at the formamidinic carbon or replacement of the hydrogen atoms on the formamidine nitrogens. Such changes can dramatically affect the geometry, tautomeric equilibria, and reactivity of the entire molecule.

Structure-Reactivity Relationship (SRR) Studies

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is a key objective of current research. These studies provide insights into the underlying mechanisms of their reactions and guide the design of new analogs with specific functionalities.

Influence of Steric and Electronic Effects on Chemical Behavior

The chemical behavior of this compound and its derivatives is governed by a delicate interplay of steric and electronic effects. Bulky substituents on the carbamoyl groups can hinder the approach of reactants, thereby slowing down reaction rates. Conversely, electronic effects, transmitted through both inductive and resonance pathways, can modulate the reactivity of the formamidine and carbamoyl moieties. For example, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Correlation of Structural Parameters with Spectroscopic Signatures

Spectroscopic techniques are indispensable tools for characterizing this compound derivatives and understanding their structural nuances. Researchers are working to establish clear correlations between specific structural features and their corresponding spectroscopic signatures in techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Spectroscopic Technique | Structural Information Probed | Example of Correlation |

| ¹H NMR | Chemical environment of protons | Chemical shift of N-H protons correlates with the electron-withdrawing nature of substituents. |

| ¹³C NMR | Carbon skeleton | Chemical shift of carbonyl carbons indicates the electronic density at the carbamoyl group. |

| IR Spectroscopy | Functional groups and bond vibrations | Frequency of C=O stretching vibration is sensitive to the electronic effects of N-substituents. |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Fragmentation patterns can reveal the nature and position of substituents. |

As research in this area progresses, a more comprehensive understanding of the structure-property and structure-reactivity relationships of this compound derivatives will emerge, paving the way for their rational design and application in various scientific and technological fields.

Future Research Directions and Emerging Paradigms in N,n Dicarbamoylformamidine Chemistry

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

The shift towards more controlled and efficient chemical manufacturing relies heavily on Process Analytical Technology (PAT), a framework that encourages the use of in-line and on-line analytical tools to monitor and control processes in real-time. mt.comhamiltoncompany.comthermofisher.com For the synthesis of N,N'-Dicarbamoylformamidine, the implementation of PAT through advanced spectroscopic techniques can provide unprecedented insight into reaction kinetics, intermediate formation, and endpoint determination, ensuring higher yield and purity.

Spectroscopic methods such as in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy are particularly well-suited for monitoring the synthesis of urea (B33335) and guanidine-type compounds. acs.orgresearchgate.nethoriba.comolemiss.eduresearchgate.net These techniques are non-destructive and can provide real-time data on the concentration changes of reactants, intermediates, and products directly within the reaction vessel. youtube.com

For instance, in a reaction analogous to the synthesis of N,N'-diphenyl urea from urea and aniline, an in-line FT-IR detector was successfully used to track the concentrations of reactants, an intermediate (monophenylurea), and the final product by monitoring their characteristic infrared absorbances. nih.gov A similar approach could be applied to the synthesis of this compound. The key functional groups involved—the carbamoyl (B1232498) (C=O, N-H) and formamidine (B1211174) (C=N) moieties—have distinct vibrational frequencies. By monitoring the decrease in the intensity of reactant peaks and the corresponding increase in product-specific peaks, the reaction progress can be accurately followed. researchgate.netkoreascience.kr

Raman spectroscopy offers a complementary technique, particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. horiba.comoxinst.com Given that this compound possesses polar carbamoyl groups suggesting potential synthesis routes in polar solvents, Raman spectroscopy could be a powerful tool for in-situ monitoring. olemiss.edu

Table 1: Hypothetical Real-time Monitoring of this compound Synthesis via FT-IR Spectroscopy

This interactive table illustrates how data from an in-line FT-IR probe could be used to monitor the progress of a hypothetical synthesis reaction. The concentrations are calculated based on the intensity of characteristic infrared peaks for each component.

| Reaction Time (minutes) | Reactant A Conc. (M) | Reactant B Conc. (M) | Intermediate Conc. (M) | This compound Conc. (M) |

| 0 | 1.00 | 2.00 | 0.00 | 0.00 |

| 10 | 0.85 | 1.85 | 0.12 | 0.03 |

| 20 | 0.68 | 1.68 | 0.25 | 0.07 |

| 30 | 0.50 | 1.50 | 0.38 | 0.12 |

| 60 | 0.20 | 1.20 | 0.45 | 0.35 |

| 90 | 0.05 | 1.05 | 0.20 | 0.75 |

| 120 | 0.01 | 1.01 | 0.05 | 0.94 |

| 150 | 0.00 | 1.00 | 0.01 | 0.99 |

Machine Learning and Artificial Intelligence in this compound Discovery and Optimization

For a molecule like this compound, ML models can be employed to predict a wide range of physicochemical properties. chemrxiv.orgaalto.finih.gov By training algorithms on large databases of known molecules, quantitative structure-property relationship (QSPR) models can be developed to estimate properties such as solubility, stability, and reactivity based solely on the molecular structure. mdpi.comacs.org While specific models for this compound may not yet exist, its properties can be predicted using generalized models trained on diverse sets of small organic molecules. nih.govresearchgate.net

Table 2: Illustrative Dataset for Machine Learning Prediction of Aqueous Solubility for Formamidine Derivatives

This table represents a hypothetical dataset that could be used to train a machine learning model. The model would learn the relationship between the molecular descriptors (inputs) and the experimental solubility (output) to predict the solubility of new compounds like this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Aqueous Solubility (logS) |

| Formamidine | 44.05 | -1.51 | 2 | 1 | -0.5 |

| N,N-Dimethylformamidine | 72.11 | -0.85 | 1 | 1 | -0.8 |

| N,N'-Diphenylformamidine | 196.25 | 2.60 | 2 | 0 | -3.5 |

| N-Sulfonylformamidine Analog | 215.23 | 0.50 | 2 | 3 | -2.1 |

| This compound | 130.11 | -2.50 | 4 | 4 | -0.2 (Predicted) |

Sustainable Synthetic Methodologies for this compound Production

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. youtube.commdpi.comoulu.fi The production of this compound can benefit significantly from the adoption of such sustainable methodologies.

One promising approach is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes by facilitating rapid and uniform heating of the reaction mixture. nih.govnih.gov This technique has been successfully applied to the synthesis of a wide range of urea and thiourea (B124793) derivatives, often under solvent-free conditions or in green solvents like water, leading to high yields and purity. researchgate.netmdpi.orgrsc.org Given the structural similarity, these methods are highly applicable to the synthesis of this compound.

Solvent-free synthesis is another key green chemistry strategy. nih.gov By eliminating the need for organic solvents, these methods reduce waste, cost, and the environmental hazards associated with volatile organic compounds (VOCs). Reactions can be carried out by heating the neat reactants together, sometimes with the aid of a solid support or catalyst. nih.gov For example, a solvent-free, catalyst-free microwave-assisted method has been reported for the synthesis of disubstituted ureas and thioureas from urea/thiourea and aromatic amines. researchgate.net

A specific sustainable route for formamidine derivatives involves leveraging carbon dioxide (CO₂) as a C1 building block. The catalytic N-formylation of amines using CO₂ and hydrosilanes represents a phosgene-free, environmentally benign pathway to formamidine precursors. This approach aligns with the green chemistry principle of using renewable feedstocks and avoiding toxic reagents.

Table 3: Comparison of Synthetic Methodologies for Urea/Guanidine (B92328) Derivatives

This interactive table compares conventional and sustainable methods for synthesizing compounds structurally related to this compound, highlighting the advantages of green chemistry approaches.

| Method | Typical Reaction Time | Temperature (°C) | Solvent | Yield (%) | Green Chemistry Principle |

| Conventional Heating | 8-24 hours | 80-150 | Toluene, DMF | 60-80 | - |

| Microwave-Assisted (Solvent) | 10-30 minutes | 80-160 | Water, Ethanol (B145695) | 85-95 | Energy Efficiency, Safer Solvents |

| Microwave-Assisted (Solvent-Free) | 5-15 minutes | 100-160 | None | 90-98 | Energy Efficiency, Waste Prevention |

| Ultrasound-Assisted | 1-3 hours | 25-50 | Water, Ethanol | 80-92 | Energy Efficiency, Safer Solvents |

| CO₂ as C1 Source | 4-12 hours | 60-100 | THF, Acetonitrile | 75-88 | Renewable Feedstock, Safer Chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.